molecular formula C9H13BrN2O2 B060867 Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 175137-54-9

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B060867
CAS No.: 175137-54-9
M. Wt: 261.12 g/mol
InChI Key: YWDSLMPDMFFYNV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to its specific structural features, such as the presence of the ethyl ester group and the bromo substituent on the pyrazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDSLMPDMFFYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380918
Record name Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-54-9
Record name Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-54-9
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